What is the chemical structure of 3-(4-Ethylphenyl)-3-methylbutanoic acid
What is the chemical structure of 3-(4-Ethylphenyl)-3-methylbutanoic acid
An in-depth technical analysis of 3-(4-Ethylphenyl)-3-methylbutanoic acid requires a multidisciplinary approach, bridging structural elucidation, synthetic organic chemistry, and pharmacological design. As a highly specialized, sterically hindered carboxylic acid, this compound serves as a critical building block in advanced drug discovery and fine chemical synthesis.
This guide provides a comprehensive breakdown of its chemical architecture, field-proven synthesis protocols, analytical validation methodologies, and its strategic utility in medicinal chemistry.
Chemical Identity & Structural Descriptors
3-(4-Ethylphenyl)-3-methylbutanoic acid (CAS: 2171906-62-8)[1] is a derivative of β,β -dimethylhydrocinnamic acid. Its defining structural feature is the presence of a quaternary carbon at the β -position relative to the carboxylic acid, heavily substituted with a gem-dimethyl group and a para-ethylphenyl moiety.
Table 1: Key Physicochemical Properties
| Property | Value / Descriptor | Rationale |
| IUPAC Name | 3-(4-ethylphenyl)-3-methylbutanoic acid | Standardized nomenclature defining the 4-carbon main chain. |
| Molecular Formula | C₁₃H₁₈O₂ | - |
| Molecular Weight | 206.28 g/mol | - |
| SMILES | CCC1=CC=C(C(C)(C)CC(=O)O)C=C1 | Highlights the C3 quaternary center C(C)(C). |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Ideal for membrane permeability; driven solely by the -COOH group. |
Mechanistic Synthesis Pathway
The most efficient, scalable route to β,β -dimethylhydrocinnamic acid derivatives is a one-step Friedel-Crafts alkylation [2]. By reacting an arene with an α,β -unsaturated acid in the presence of a strong Lewis acid, the target compound can be synthesized with near-perfect regioselectivity[3].
Protocol: One-Step Friedel-Crafts Alkylation
This protocol is designed to maximize para-selectivity by leveraging the immense steric bulk of the intermediate carbocation.
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Reaction Setup: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer, add 3,3-dimethylacrylic acid (1.0 equiv) and anhydrous ethylbenzene (10.0 equiv). Here, ethylbenzene acts as both the reactant and the solvent to drive the equilibrium forward.
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Lewis Acid Activation: Cool the mixture to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃, 2.5 equiv) in portions over 30 minutes. Causality: Gradual addition controls the highly exothermic protonation/activation process, preventing the polymerization of the acrylic acid.
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Alkylation Phase: Remove the ice bath and heat the reaction mixture to 40 °C for 2 hours. The AlCl₃ coordinates with the carboxylic acid, generating a discrete, highly electrophilic tertiary carbocation at the β -carbon.
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Regioselective Attack: The ethyl group on the arene is ortho/para-directing. However, the massive steric footprint of the tertiary carbocation makes ortho-attack kinetically and thermodynamically prohibitive. Consequently, electrophilic aromatic substitution occurs exclusively at the para-position[2].
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Quenching & Workup: Cool the mixture to 0 °C and quench dropwise with ice-cold 1M HCl to decompose the aluminum complex. Extract the aqueous layer with tert-butyl methyl ether (TBME). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization (hexane/ethyl acetate).
Fig 1: Friedel-Crafts alkylation workflow for 3-(4-Ethylphenyl)-3-methylbutanoic acid synthesis.
Analytical Characterization & Self-Validation
To ensure the integrity of the synthesized batch, analytical protocols must be self-validating. The unique quaternary center at C3 provides distinct, unambiguous spectroscopic markers.
Protocol: ¹H-NMR Structural Validation
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS).
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Data Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer using a standard single-pulse sequence (30° flip angle, d1 = 2s, 16 scans).
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Spectral Self-Validation: The structure is mathematically confirmed by the absence of spin-spin splitting in two critical regions. Because C3 is a quaternary carbon, there are no adjacent protons to couple with the α -CH₂ or the gem-dimethyl groups.
Table 2: Diagnostic ¹H-NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment & Causality |
| ~11.5 | Broad singlet | 1H | -COOH : Highly deshielded acidic proton. |
| 7.25 & 7.15 | Doublets ( J≈8 Hz) | 4H | Aromatic Protons : Classic A2B2 spin system confirming para-substitution. |
| 2.62 | Singlet | 2H | α -CH₂ : Appears as a sharp singlet because the adjacent C3 has no protons. |
| 2.60 | Quartet ( J≈7.5 Hz) | 2H | Ethyl -CH₂- : Coupled to the adjacent terminal methyl group. |
| 1.45 | Singlet | 6H | gem-Dimethyl : Six equivalent protons isolated by the C3 quaternary center. |
| 1.22 | Triplet ( J≈7.5 Hz) | 3H | Ethyl -CH₃ : Coupled to the adjacent ethyl methylene group. |
Pharmacological & Industrial Utility
The strategic incorporation of the 3-(4-ethylphenyl)-3-methylbutanoic acid motif into a drug candidate is rarely accidental. It is driven by three fundamental principles of medicinal chemistry:
A. Metabolic Stability via β -Oxidation Blockade
Linear aliphatic carboxylic acids are rapidly degraded in the liver via the β -oxidation spiral. This enzymatic process requires the presence of abstractable protons on the β -carbon to form an enoyl-CoA intermediate. By installing a gem-dimethyl group at the β -position, the requisite protons are removed. This sterically shields the carbon and entirely halts the dehydrogenation step, drastically increasing the in vivo half-life of the molecule.
B. Conformational Restriction (The Thorpe-Ingold Effect)
The bulky gem-dimethyl group exerts the Thorpe-Ingold effect . The steric repulsion between the two methyl groups compresses the internal bond angle (C2-C3-C4), forcing the adjacent functional groups (the acetic acid tail and the para-ethylphenyl ring) closer together. This pre-organizes the molecule into a rigid, folded conformation, reducing the entropic penalty upon binding to a target receptor. This exact structural logic is utilized in the design of highly potent, microtubule-targeting hemiasterlin analogues[2].
C. Tunable Lipophilicity
The addition of the para-ethyl group significantly increases the molecule's partition coefficient (LogP) compared to the unsubstituted phenyl ring. This enhances passive membrane permeability and provides an optimal hydrophobic vector for anchoring into deep lipophilic pockets of target proteins.
Fig 2: Mechanistic rationale for enhanced metabolic stability via beta-gem-dimethyl substitution.
References
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ChemSrc. "2171906-62-8 CAS Number: 3-(4-Ethylphenyl)-3-methylbutanoic acid". 1
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Zask, A., et al. "Synthesis and Antimitotic/Cytotoxic Activity of Hemiasterlin Analogues". Journal of Medicinal Chemistry - ACS Publications. 2
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"WO2019031614A1 - Antibody-drug conjugates including hemiasterlin derivative". Google Patents. 3
